BenchChemオンラインストアへようこそ!

AGI-5198

IDH1 R132H enzymatic inhibition selectivity ratio

AGI-5198 is the essential chemical probe for mutant IDH1 (R132H/R132C) research. Unlike clinical analogs (ivosidenib, vorasidenib), it offers extensively characterized pharmacokinetics, pharmacodynamics, and epigenetic readouts (histone H3K9me3 demethylation). Use for proof-of-concept studies, D-2HG oncogenesis research, and orthogonal validation (e.g., with GSK864). Ensures experimental reproducibility as the industry-standard benchmark compound.

Molecular Formula C27H31FN4O2
Molecular Weight 462.6 g/mol
CAS No. 1355326-35-0
Cat. No. B605236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGI-5198
CAS1355326-35-0
SynonymsAGI5198;  AGI-5198;  AGI 5198;  IDHC35;  IDH-C35;  IDH C35.
Molecular FormulaC27H31FN4O2
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C
InChIInChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34)
InChIKeyFNYGWXSATBUBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AGI-5198 (IDH-C35): IDH1 R132H/R132C Mutant-Selective Chemical Probe for Oncology Target Validation


AGI-5198 (also known as IDH-C35) is a synthetic small-molecule inhibitor that selectively targets mutant isocitrate dehydrogenase 1 (mIDH1) enzymes, specifically the R132H and R132C variants [1]. Unlike clinically developed IDH1 inhibitors such as ivosidenib (AG-120) and vorasidenib (AG-881) which were optimized for therapeutic pharmacokinetic properties [2], AGI-5198 was identified via high-throughput screening and serves as a foundational chemical probe for investigating the oncogenic role of the neomorphic oncometabolite D-2-hydroxyglutarate (D-2HG) in preclinical models of glioma and other IDH1-mutant malignancies [3].

Why AGI-5198 Cannot Be Replaced by Clinical-Stage mIDH1 Inhibitors for Preclinical Mechanistic Studies


The clinical IDH1 inhibitors ivosidenib and vorasidenib were derived from AGI-5198 through extensive medicinal chemistry optimization focused on improving metabolic stability, brain penetration, and oral bioavailability for therapeutic use [1]. However, this optimization altered key pharmacological properties that are critical for preclinical research applications. AGI-5198 remains the benchmark tool compound for interrogating the immediate downstream consequences of mIDH1 inhibition in cellular and in vivo models, as its pharmacokinetic and pharmacodynamic profile has been extensively characterized in published studies [2]. Substituting clinical-stage analogs in research settings without validation may confound experimental interpretation due to differences in target engagement kinetics, off-target profiles, and tissue distribution that are not fully documented for the newer agents [3].

Quantitative Differentiation of AGI-5198: Head-to-Head Evidence Against Clinical Analogs and Wild-Type Controls


AGI-5198 mIDH1 Enzymatic Potency and Selectivity Window: Direct Comparison Against Wild-Type IDH1 and IDH2 Isoforms

AGI-5198 demonstrates sub-micromolar inhibition of the IDH1 R132H mutant enzyme (IC50 = 0.07 μM) and IDH1 R132C mutant enzyme (IC50 = 0.16 μM), while exhibiting no detectable inhibition of wild-type IDH1, wild-type IDH2, or IDH2 mutant isoforms (IC50 > 100 μM for all) in the same NADPH consumption assay [1]. This establishes a selectivity window exceeding 1,400-fold for the R132H mutant over wild-type IDH1.

IDH1 R132H enzymatic inhibition selectivity ratio NADPH consumption assay

Comparative Cellular R-2HG Suppression: AGI-5198 in Patient-Derived Glioma Lines vs. Clinical Inhibitors

In patient-derived TS603 glioma cells harboring endogenous heterozygous IDH1 R132H mutation, AGI-5198 achieves dose-dependent and near-complete inhibition of the mutant enzyme product R-2HG, with measurable suppression observed at concentrations as low as 20 nM and maximal inhibition achieved at 1-3 μM [1]. In contrast, the clinical-stage mIDH1 inhibitors ivosidenib (AG-120) and vorasidenib (AG-881) have been primarily evaluated in orthotopic glioma models, where they reduced tumor 2-HG levels by 85% and 98% respectively [2]. However, these clinical inhibitors lack the same depth of published cellular pharmacodynamic characterization in patient-derived cell models that AGI-5198 provides.

D-2HG suppression cellular pharmacodynamics IDH1 mutant glioma oncometabolite inhibition

AGI-5198 In Vivo Tumor Growth Inhibition: Quantified Efficacy in R132H-IDH1 Glioma Xenografts vs. Wild-Type Controls

Daily oral administration of AGI-5198 at 450 mg/kg produces 50-60% growth inhibition of established R132H-IDH1 human glioma xenografts over a three-week treatment period, with no significant effect on the growth of IDH1 wild-type glioma xenografts [1]. This in vivo efficacy is accompanied by a ~90% reduction in tumor 2-HG levels following three twice-daily 150 mg/kg doses in the U87 R132H xenograft model [2]. For comparison, ivosidenib and vorasidenib demonstrated 85% and 98% tumor 2-HG reduction respectively in orthotopic models but were designed with significantly improved brain penetration (brain-to-plasma ratio of ~0.13 for ivosidenib and ~1.59 for vorasidenib [3]), which may not be desirable for certain peripheral tumor model studies.

glioma xenograft tumor growth inhibition in vivo efficacy oral dosing

AGI-5198-Induced Cellular Differentiation and Epigenetic Reprogramming: Functional Differentiation from Clinical Analogs

Under conditions of near-complete R-2HG inhibition, AGI-5198 induces demethylation of histone H3 lysine 9 trimethylation (H3K9me3) and expression of genes associated with gliogenic differentiation in IDH1-mutant glioma cells [1]. This functional differentiation effect is accompanied by reduced staining for the proliferation marker Ki-67 in treated xenograft tumors [2]. The epigenetic and differentiation-inducing effects of AGI-5198 have been characterized in detail, including genome-wide methylation analysis showing that growth impairment occurs without appreciable changes in global DNA methylation patterns [3]. Clinical-stage inhibitors, while demonstrating clinical efficacy, have not been subjected to the same depth of published mechanistic characterization regarding epigenetic remodeling and differentiation induction in preclinical models.

histone demethylation gliogenic differentiation epigenetic reprogramming H3K9me3

AGI-5198 Procurement Scenarios: Where the Chemical Probe Outperforms Clinical Analogs in Research Applications


Preclinical Target Validation: Establishing Proof-of-Concept for mIDH1 Inhibition in Patient-Derived Glioma Models

Researchers investigating the oncogenic role of IDH1 R132H mutations should prioritize AGI-5198 for initial proof-of-concept studies. The compound's well-documented 50-60% tumor growth inhibition at 450 mg/kg/day oral dosing in established R132H-IDH1 glioma xenografts [1], combined with ~90% tumor 2-HG reduction following 150 mg/kg twice-daily dosing , provides a validated efficacy benchmark against which novel inhibitors or combination strategies can be compared. Critically, AGI-5198 shows no effect on IDH1 wild-type glioma xenografts, confirming mutation-specific activity [1].

Mechanistic Studies of Oncometabolite-Driven Epigenetic Dysregulation

Investigators studying the relationship between D-2HG accumulation and histone/DNA hypermethylation require a tool with established epigenetic readouts. AGI-5198 is uniquely positioned for such studies, having been shown to induce demethylation of histone H3K9me3 and expression of gliogenic differentiation genes under conditions of near-complete R-2HG inhibition [1]. The compound's use in published methylation array studies (GEO accession GSE45198 ) provides a reference dataset for comparison in new experiments.

Orthogonal Chemical Probe Confirmation in Target Engagement Studies

As recommended by the Chemical Probes Portal, AGI-5198 offers utility as a second, distinct chemotype for confirmation of phenotypes observed with newer mIDH1 inhibitors such as GSK864 [1]. Using AGI-5198 alongside other structural classes helps rule out compound-specific off-target effects and strengthens confidence that observed cellular responses are genuinely attributable to mIDH1 inhibition. This orthogonal validation approach is particularly valuable in high-impact publication contexts where rigorous target engagement evidence is required.

Radiotracer Development and Molecular Imaging Probe Design

AGI-5198 serves as a validated scaffold for developing radiolabeled analogs for positron emission tomography (PET) imaging of mIDH1-expressing tumors. Radiolabeling with radioiodine achieved 79 ± 6% yield, while 18F-labeling via Ugi reaction produced decay-corrected radiochemical yields of 2.6 ± 1.6% [1]. Although tumor-to-background ratios in xenograft models did not demonstrate mutant-selective uptake sufficient for clinical translation, the chemical insights gained from this work provide a foundation for designing improved imaging agents [1].

Quote Request

Request a Quote for AGI-5198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.